

# A Historical Review of Buclizine: Unearthing its Therapeutic Applications Beyond Motion Sickness

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A Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Buclizine**, a first-generation piperazine antihistamine, was first approved in 1957.[1][2] While primarily recognized for its efficacy in preventing and treating nausea, vomiting, and dizziness associated with motion sickness, a deeper dive into historical medical literature reveals a broader scope of therapeutic investigations.[1][2] This technical guide synthesizes the historical research applications of **Buclizine** outside of its primary indication, providing a resource for researchers, scientists, and drug development professionals. The document outlines its use in appetite stimulation, migraine management, and the treatment of nausea and vomiting during pregnancy, presenting available quantitative data, experimental methodologies, and the underlying signaling pathways. The aim is to offer a comprehensive understanding of **Buclizine**'s historical polypharmacology to inform future research and drug repurposing efforts.

## Introduction

**Buclizine** is a piperazine derivative with antihistaminic, anticholinergic, central nervous system depressant, and local anesthetic properties.[1][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[1][2] These actions in the central nervous system, particularly in the chemoreceptor trigger zone and vomiting center, are responsible for its well-established antiemetic and antivertigo effects.[1][2]

However, historical clinical investigations explored its therapeutic potential in a variety of other conditions. This guide focuses on these lesser-known applications, providing a detailed overview of the scientific inquiry into **Buclizine**'s broader clinical utility.

## Historical Research Applications

### Appetite Stimulation in Children

One of the most notable historical applications of **Buclizine** was as an appetite stimulant, particularly in children.<sup>[1][2][4]</sup> This off-label use was based on a number of clinical studies conducted primarily between the 1960s and early 1990s. However, it is crucial to note that these studies have been criticized for being underpowered and having methodological weaknesses.<sup>[4][5]</sup>

Study (Year)	Dosage	Duration	Key Findings	Criticisms/Limitations
Devare & Joglekar (1968) <sup>[4][5]</sup>	Not specified in available abstracts	Not specified	Reported positive effects on weight gain.	Details on methodology and quantitative outcomes are not readily available in indexed literature.
Higa et al. (1969) <sup>[4][5]</sup>	Not specified in available abstracts	Not specified	Investigated Buclizine as an appetite stimulant through clinical, experimental, and toxicological studies.	The original article is in a non-English language and not widely accessible.
Dhoble & Phadke (1991) <sup>[4][5]</sup>	Not specified in available abstracts	Not specified	Reported a role for Buclizine hydrochloride in promoting weight gain in children.	Criticized as being underpowered with questionable methodology. <sup>[4]</sup>

Based on the limited available information, a typical experimental protocol for these studies would have likely involved the following steps:

- **Subject Recruitment:** Children with poor appetite or those who were underweight were recruited for the studies.
- **Baseline Assessment:** Initial weight and height measurements were recorded.
- **Intervention:** A syrup formulation of **Buclizine** was administered daily. A control group receiving a placebo or another appetite stimulant like cyproheptadine may have been included in some studies.[\[4\]](#)
- **Monitoring:** Weight and any adverse effects were monitored over a predefined period.
- **Data Analysis:** The change in weight between the treatment and control groups was compared.

The proposed mechanism for appetite stimulation is not well understood but is hypothesized to be related to a mild hypoglycemic effect or its central anticholinergic actions.[\[3\]](#)

## Management of Acute Migraine Attacks

**Buclizine** has been incorporated into combination analgesic formulations for the treatment of acute migraine attacks, such as Migraleve™ in the United Kingdom.[\[6\]](#)

Study (Year)	Drug Combination	Study Design	Key Findings
Adam E.I. (1987) <a href="#">[4]</a> <a href="#">[6]</a>	Paracetamol (500 mg), Codeine Phosphate (8 mg), Buclizine Hydrochloride (6.25 mg), Dioctyl Sodium Sulphosuccinate (10 mg)	Double-blind, randomized, crossover trial	The formulation was significantly effective in reducing the severity of acute migraine attacks.

The study was a double-blind, randomized, crossover trial involving 34 patients from a migraine clinic.[6]

- Patient Population: 34 patients with a clinical diagnosis of migraine.
- Treatment: Patients received two tablets of the combination formulation at the onset of an acute migraine attack.
- Study Design: A crossover design was employed, where each patient served as their own control, receiving both the active treatment and a placebo during different migraine attacks.
- Outcome Measures: The primary outcome was the reduction in the severity of the migraine attack.
- Results: The study concluded that the combination therapy was significantly more effective than placebo in providing relief from acute migraine symptoms.[6]

## Treatment of Nausea and Vomiting in Pregnancy

The antiemetic properties of **Buclizine** were also investigated for the management of nausea and vomiting during pregnancy (morning sickness).

Study (Year)	Study Design	Key Findings
Durham M.P. (1956)[4][7]	Clinical trial	The study reported on the use of Buclizine hydrochloride for vomiting of pregnancy.

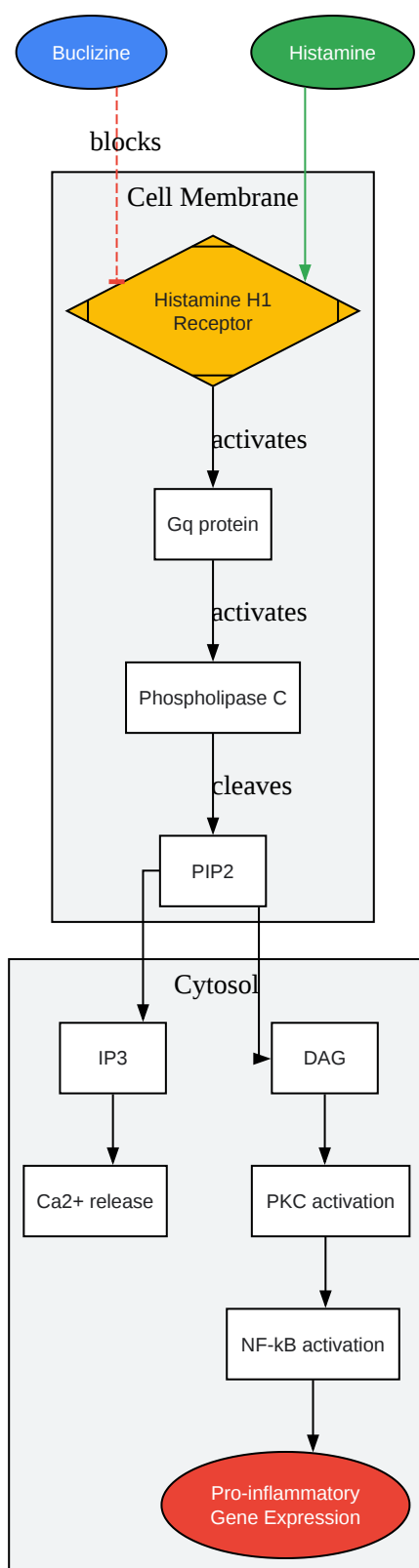
Detailed experimental protocols from this early clinical trial are not readily available in comprehensive modern databases. The study was a clinical trial assessing the efficacy of **Buclizine** hydrochloride in pregnant women experiencing nausea and vomiting.[7] The outcomes were likely based on patient-reported symptom relief.

## Signaling Pathways

**Buclizine**'s therapeutic and side effects are primarily mediated through its interaction with the Histamine H1 receptor and Muscarinic acetylcholine receptors.

## Histamine H1 Receptor Antagonism

As a first-generation antihistamine, **Buclizine** readily crosses the blood-brain barrier and acts as an inverse agonist at H1 receptors in the central nervous system.[8][9] This action is central to its antiemetic and sedative effects.

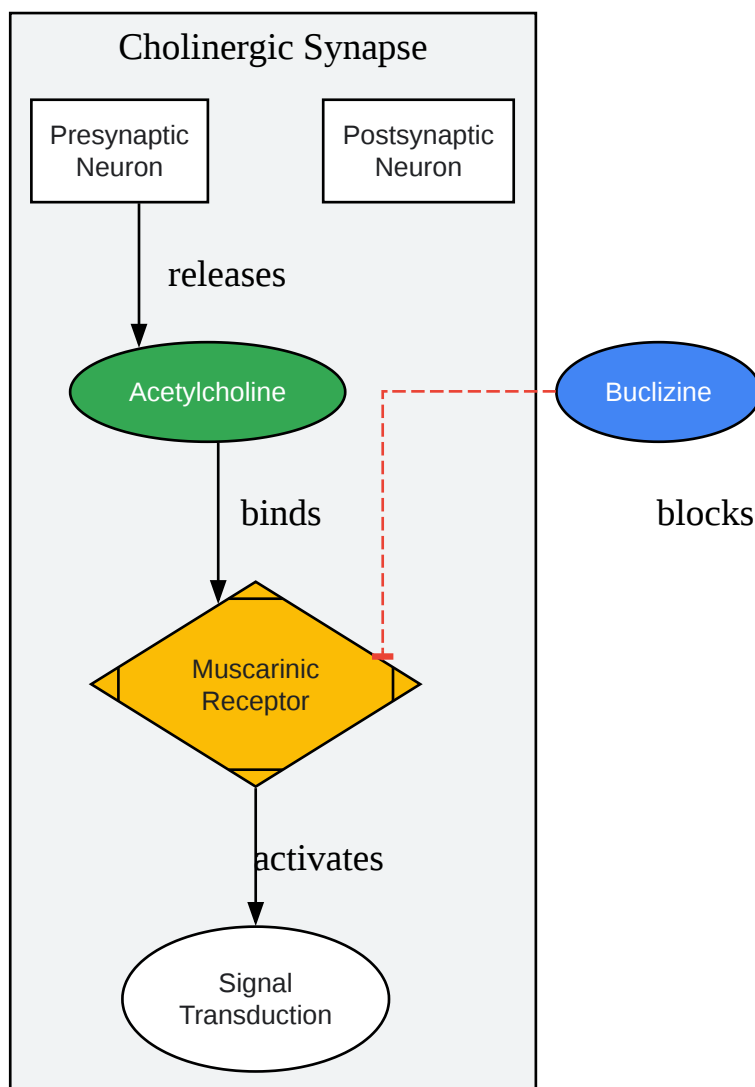


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Caption: **Buclizine's** H1 Receptor Antagonism Pathway.

## Anticholinergic (Antimuscarinic) Action

**Buclizine** also blocks muscarinic acetylcholine receptors, contributing to its antiemetic effects and being a potential mechanism for its historical use as an appetite stimulant.[1][3]

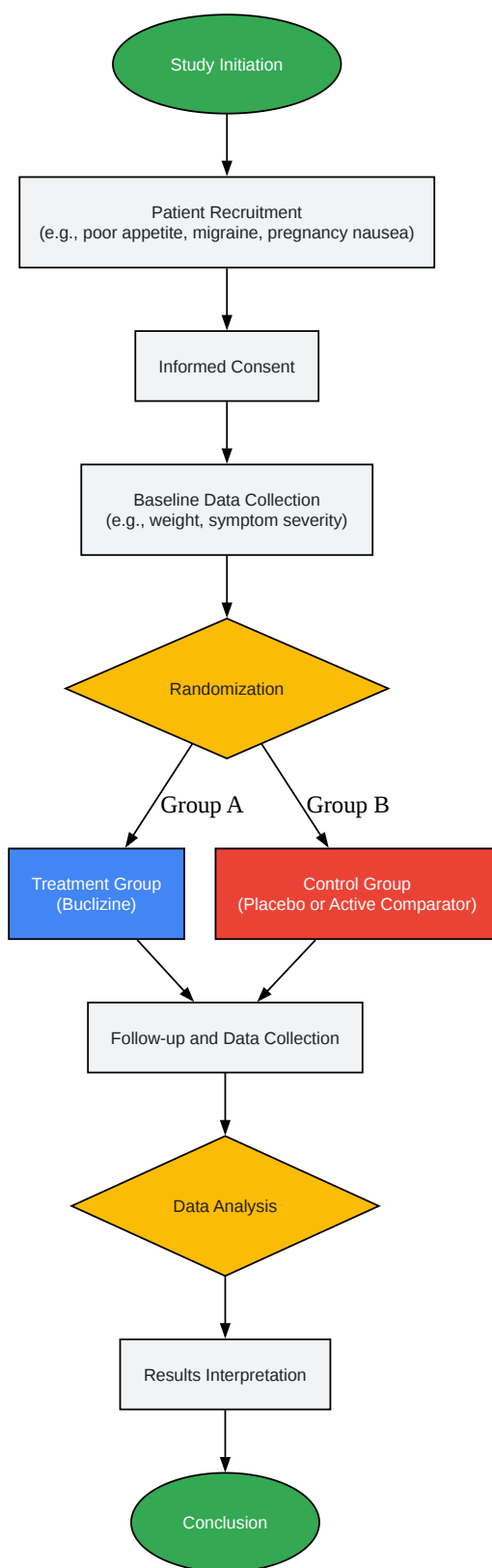


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Caption: **Buclizine's** Anticholinergic Mechanism of Action.

## Experimental Workflow

The following diagram illustrates a generalized workflow for the historical clinical trials of **Buclizine**, reconstructed from the available literature.



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Caption: Generalized Historical Clinical Trial Workflow for **Buclizine**.



## Conclusion

The historical research into **Bucizine** reveals a therapeutic profile that extends beyond its use in motion sickness. While its application as an appetite stimulant is supported by limited and methodologically flawed evidence, its inclusion in migraine formulations and its investigation for nausea in pregnancy highlight its diverse pharmacological effects. The primary mechanisms of H1-antihistaminism and anticholinergic activity underpin these varied applications. For contemporary researchers and drug development professionals, this historical perspective on **Bucizine** underscores the potential for repurposing existing drugs and the importance of rigorous, well-designed clinical trials to validate historical claims. Further investigation into the specific signaling pathways affected by **Bucizine** could unveil new therapeutic opportunities.

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